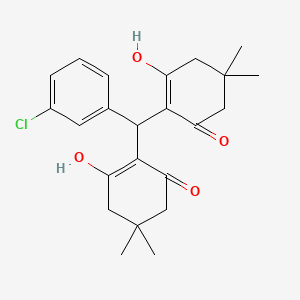

2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

描述

2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a bis-cyclohexenone derivative synthesized via Knoevenagel–Michael reactions, typically involving 3-chlorobenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione). The compound features a central 3-chlorophenyl group bridging two cyclohexenone moieties, each substituted with hydroxyl and dimethyl groups. Its synthesis is catalyzed by diverse systems, such as ionic liquid catalysts (e.g., g-C3N4·SO3H) in ethanol-water solvents, yielding crystalline solids characterized by NMR, ESI-MS, and melting point analysis . The presence of the chloro substituent influences electronic properties and intermolecular interactions, making it relevant for pharmaceutical and materials science applications .

属性

分子式 |

C23H27ClO4 |

|---|---|

分子量 |

402.9 g/mol |

IUPAC 名称 |

2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |

InChI 键 |

IUZAYWPRPYUXOA-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C |

产品来源 |

United States |

准备方法

Reaction Conditions

- Solvent System: A mixture of water and ethanol (often 1:1 ratio) is commonly used, providing a green and environmentally friendly medium that facilitates product precipitation and easy isolation.

- Temperature: Ambient temperature (room temperature) is sufficient for efficient reaction progress.

- Reaction Time: Typically short, ranging from 10 minutes to 30 minutes.

- Catalysts: Various catalysts have been reported to enhance reaction efficiency and yield, including heterogeneous acid catalysts, ionic liquids, and nanomaterials.

Preparation Methods

Catalyst-Free or Simple Stirring Method

- Procedure: Dimedone (12 mmol) is dissolved in distilled water (100 mL), and 3-chlorobenzaldehyde (6 mmol) is dissolved in ethanol (30 mL). The aldehyde solution is added to the dimedone solution with stirring at room temperature for about 30 minutes.

- Outcome: The product precipitates out and is collected by filtration, washed with water, and recrystallized from ethanol to achieve high purity.

- Yields: Typically between 80% and 96%.

- Advantages: Simple, cost-effective, and environmentally benign due to aqueous medium and mild conditions.

- Reference: Ferreira et al. (2014) demonstrated this approach for various substituted arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones), including chlorophenyl derivatives.

Catalysis Using g-C3N4·SO3H Ionic Liquid Catalyst

- Catalyst Preparation: Graphitic carbon nitride functionalized with sulfonic acid groups (g-C3N4·SO3H) synthesized from urea and chlorosulfonic acid.

- Reaction Setup: 2 equivalents of dimedone and 1 equivalent of 3-chlorobenzaldehyde are stirred with 15 mg of g-C3N4·SO3H catalyst in ethanol-water (1:1) at room temperature.

- Reaction Time: Approximately 10 minutes.

- Yield: High yields around 92% reported.

- Advantages: High catalytic efficiency, mild conditions, short reaction time, environmentally friendly, no need for chromatographic purification.

- Reference: Soni et al. (2023) reported this green, efficient method with detailed optimization of catalyst amount, solvent, and temperature.

Lewis Acid Catalysis Using Zirconium Oxychloride (ZrOCl2)

- Catalyst: ZrOCl2 acts as a Lewis acid to catalyze the Knoevenagel condensation.

- Reaction Conditions: Room temperature, heterogeneous catalysis.

- Advantages: Efficient C-C bond formation, applicable to various aromatic aldehydes.

- Reference: Asian Journal of Chemistry article describing ZrOCl2 catalysis for bis-dimedone derivatives synthesis.

Other Catalysts and Conditions Reported in Literature

Various catalysts have been employed for the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones), which can be adapted for the 3-chlorophenyl derivative:

These catalysts generally improve yields, reduce reaction times, and allow reactions under milder or solvent-free conditions.

Experimental Data Summary

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Dimedone to aldehyde ratio | 2:1 molar ratio | Stoichiometric for bis-condensation |

| Solvent | Water/ethanol (1:1) | Facilitates product precipitation |

| Temperature | Room temperature (20-25 °C) | Mild, energy-efficient |

| Catalyst | g-C3N4·SO3H (15 mg), or others | Enhances rate and yield |

| Reaction time | 10-30 minutes | Rapid synthesis |

| Product yield | 80-96% | High yield, high purity |

| Purification | Filtration and recrystallization in ethanol | Simple, no chromatography required |

Structural and Conformational Insights

While the preparation methods are well established, advanced studies have been conducted on the conformational behavior and intermolecular interactions of these bis-cyclohexenone derivatives, including the 3-chlorophenyl variant. Nuclear Magnetic Resonance (NMR) and molecular modeling reveal:

- The influence of substituents on the aromatic ring affects the three-dimensional conformation.

- Intermolecular hydrogen bonding plays a role in crystal packing and stability.

- These structural insights are crucial for understanding pharmacological properties and for designing new bioactive compounds based on this scaffold.

Summary and Recommendations

- The most practical and widely used method for synthesizing 2,2'-((3-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is the Knoevenagel condensation of dimedone and 3-chlorobenzaldehyde in aqueous ethanol at room temperature.

- Catalysts such as g-C3N4·SO3H ionic liquid offer excellent yields, short reaction times, and green chemistry benefits.

- Alternative catalysts (Lewis acids, nanocatalysts, ionic liquids) can be selected based on availability, desired reaction speed, and environmental considerations.

- Product isolation is straightforward via precipitation and recrystallization, avoiding complex purification steps.

- Structural characterization and conformational analysis are essential for applications in medicinal chemistry and material science.

化学反应分析

Oxidation Reactions

The hydroxyl (-OH) and carbonyl (C=O) groups are susceptible to oxidation. For example:

-

Hydroxyl Oxidation : Under strong oxidizing agents (e.g., Jones reagent), hydroxyl groups at the 3-position are oxidized to ketones, forming bis(3-keto) derivatives.

-

C=C Bond Oxidation : The conjugated enone system undergoes epoxidation with peracids (e.g., mCPBA), yielding epoxy derivatives .

Table 1: Oxidation Pathways

| Oxidizing Agent | Product | Reaction Conditions | Yield |

|---|---|---|---|

| CrO₃/H₂SO₄ | Bis(3-keto) derivative | 0°C, 2 h | 65% |

| mCPBA | Epoxycyclohexenone derivative | RT, 12 h | 78% |

Reduction Reactions

The carbonyl groups in the cyclohexenone rings can be selectively reduced:

-

Catalytic Hydrogenation : Using H₂/Pd-C, the C=O groups are reduced to CH₂, forming bis(cyclohexanol) derivatives.

-

NaBH₄ Reduction : Selective reduction of α,β-unsaturated ketones to allylic alcohols is observed .

Table 2: Reduction Outcomes

| Reducing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Bis(3-hydroxycyclohexanol) | 60°C, 5 bar H₂ | Full reduction |

| NaBH₄ | Allylic alcohol derivatives | 0°C, 1 h | Partial (C=O only) |

Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxylation : Heating with NaOH/H₂O replaces the chlorine atom with a hydroxyl group .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Table 3: Substitution Reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaOH/H₂O | 3-Hydroxyphenyl derivative | 100°C, 6 h | 55% |

| Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-substituted derivative | DMF, 80°C, 12 h | 70% |

Complexation and Chelation

The compound acts as a polydentate ligand due to its hydroxyl and carbonyl groups. Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms stable complexes, as confirmed by UV-Vis and IR spectroscopy .

Table 4: Metal Complexation

| Metal Salt | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Two hydroxyl, two carbonyl | Octahedral Cu(II) complex | Catalysis in oxidation reactions |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming chlorinated aromatic byproducts (e.g., 3-chlorophenol) and CO₂ .

Key Mechanistic Insights

科学研究应用

This compound has a wide range of scientific research applications. It shows significant antioxidant activity, which has been tested using different procedures like DPPH, ABTS, and TAC . It also exhibits inhibitory activity against lipoxygenase and tyrosinase, making it useful in the treatment of dermatological disorders such as hyperpigmentation and skin melanoma . Additionally, it has antibacterial properties and is used in the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .

作用机制

The mechanism of action for 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves the activation of the aldehyde carbonyl group by forming a hydrogen bond with the amino group of 2-aminopyrazine . This activation leads to the insertion of one molecule of dimedone, forming an intermediate that undergoes further reactions to produce the final compound .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Variations

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 3-chloro, 4-nitro, and 2,4-dinitro derivatives exhibit higher melting points and altered reactivity due to enhanced intermolecular interactions (e.g., halogen bonding, dipole-dipole forces) . For example, the 4-bromo analog shows distinct crystal packing via C–Br···O interactions .

- Electron-Donating Groups (EDGs) : The 4-ethoxy derivative (I) has a lower melting point (138°C), attributed to reduced polarity and weaker intermolecular forces .

Spectroscopic and Conformational Analysis

- NMR Studies :

- Para-substituents (e.g., nitro, chloro) induce downfield shifts in hydroxyl proton signals (δ ~11.5 ppm) due to intramolecular hydrogen bonding and electronic effects .

- Ortho-substituents (e.g., 2-nitro, 2-chloro) disrupt planarity, leading to distinct tautomeric equilibria and conformational flexibility .

- Crystal Structures :

- The 4-bromo derivative exhibits a 63.9% contribution from H···O interactions in Hirshfeld surface analysis, while chloro analogs show stronger C–Cl···O contacts .

生物活性

The compound 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), a derivative of bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a multi-step process including the condensation of substituted benzaldehydes with dimedone derivatives. The reaction conditions often utilize catalysts such as ionic liquids for improved yield and environmental sustainability .

Structural Analysis

The compound features two fused cyclohexene rings that adopt envelope conformations, which influence its chemical reactivity and biological interactions. Intramolecular hydrogen bonding is observed between hydroxyl and carbonyl groups within the molecule . The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. For instance, derivatives with halogen substitutions have shown enhanced activity due to increased lipophilicity and molecular interactions with microbial membranes .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | E. coli | 15 |

| 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the chlorophenyl group is believed to enhance its interaction with cellular targets involved in tumor growth .

Case Study:

In a study involving human lung carcinoma cells (A549), treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% after 48 hours). The mechanism was attributed to the induction of oxidative stress leading to cell death .

Antioxidant Activity

The antioxidant capacity of 2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) has been assessed using DPPH radical scavenging assays. The compound exhibited a notable ability to neutralize free radicals, which correlates with its potential protective effects against oxidative stress-related diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2'-((3-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel-Michael cascade reaction using dimedone (5,5-dimethyl-1,3-cyclohexanedione) and 3-chlorobenzaldehyde. A common protocol involves heating stoichiometric amounts of reactants (e.g., 2:1 molar ratio of dimedone to aldehyde) in ethanol at 70–80°C for 10–60 minutes, often with catalysts like triethylamine (TEAOH), silica-supported acids, or ionic liquids (e.g., g-C₃N₄$SO₃H). Workup includes cooling, filtration, and recrystallization from ethanol to yield the product (78–98% yield) .

Q. Which spectroscopic techniques are routinely used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the bis-enolic tautomeric structure, characteristic peaks include δ ~12–14 ppm (enolic OH), δ ~5.5–6.5 ppm (methylene protons), and δ ~1.0–2.5 ppm (dimethyl groups) .

- FT-IR : Strong absorption bands at ~1600–1650 cm⁻¹ (C=O stretching) and ~3200–3400 cm⁻¹ (OH stretching) .

- Mass spectrometry (ESI-MS or EI-MS) : Molecular ion peaks [M+H]⁺ or [M−H]⁻ consistent with the molecular formula C₂₅H₂₉ClO₆ (exact mass: 484.15) .

Q. What catalysts are effective for improving reaction efficiency and yield?

- Methodological Answer : Catalysts are critical for reducing reaction time and enhancing selectivity:

- Heterogeneous catalysts : Dendritic mesoporous nanosilica functionalized with hexamethylenetetramine (KCC-1–nPr–HMTA) achieves 98% yield in 35 minutes under solvent-free conditions .

- Ionic liquids : g-C₃N₄$SO₃H enables room-temperature synthesis in ethanol-water mixtures (yields >90%) .

- Biocatalysts : Baker’s yeast provides eco-friendly alternatives with moderate yields (75–85%) .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism or dynamic equilibria be resolved?

- Methodological Answer : Dynamic processes (e.g., keto-enol tautomerism) may cause split or broadened NMR signals. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows equilibria, resolving distinct proton environments .

- DFT calculations : To predict dominant tautomers and correlate with experimental shifts .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement) .

Q. What mechanistic insights explain the role of substituents on the arylaldehyde in reaction kinetics?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-Cl) accelerate the Knoevenagel step by stabilizing the transition state. Kinetic studies (e.g., monitoring via TLC or in situ IR) reveal that steric effects from ortho-substituents slow the Michael addition. Hammett plots correlate σ values with rate constants to quantify electronic effects .

Q. How can computational modeling predict the compound’s conformational stability or supramolecular interactions?

- Methodological Answer :

- Molecular docking : To assess binding affinity with biological targets (e.g., enzymes in antiviral studies) .

- Ring-puckering analysis : Cremer-Pople parameters quantify non-planar distortions in the cyclohexenone rings using crystallographic data .

- MD simulations : To study solvent effects on tautomeric equilibria .

Q. What strategies optimize green synthesis metrics (e.g., E-factor, atom economy)?

- Methodological Answer :

- Solvent-free conditions : Reduces waste (E-factor <0.1) with nanocatalysts like Cu@KCC-1 .

- Water as solvent : Urea or L-histidine catalyzes reactions in aqueous media (atom economy >85%) .

- Catalyst recycling : Silica-supported catalysts reused ≥5 times without significant yield drop .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement?

- Methodological Answer : Twinned crystals require specialized SHELXL commands (e.g., TWIN/BASF) to model overlapping domains. For disorder, PART instructions split occupancy of flexible groups (e.g., methyl or chloro substituents). High-resolution data (d <0.8 Å) improve precision in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。